Calcium levofolinate Calcium levofolinate Levoleucovorin Calcium is a levo isoform of leucovorin calcium with antineoplastic activity. Levoleucovorin is an active metabolite of folic acid, which does not require metabolism by dihydrofolate reductase. This agent counteracts the toxic effects of other folic acid derivative agents, rescuing the patient while permitting the antitumor activity of the folate antagonist. This agent also potentiates the effects of fluorouracil and its derivatives by stabilizing the binding of the drug's metabolite to its target enzyme, thus prolonging drug activity.
Brand Name: Vulcanchem
CAS No.: 80433-71-2
VCID: VC0000995
InChI: InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/t12-,13-;/m0./s1
SMILES: C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]
Molecular Formula: C20H23CaN7O7
Molecular Weight: 513.5 g/mol

Calcium levofolinate

CAS No.: 80433-71-2

Cat. No.: VC0000995

Molecular Formula: C20H23CaN7O7

Molecular Weight: 513.5 g/mol

* For research use only. Not for human or veterinary use.

Calcium levofolinate - 80433-71-2

CAS No. 80433-71-2
Molecular Formula C20H23CaN7O7
Molecular Weight 513.5 g/mol
IUPAC Name calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
Standard InChI InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/t12-,13-;/m0./s1
Standard InChI Key BZPWXVJDMRBCMD-QNTKWALQSA-N
Isomeric SMILES C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Ca]
SMILES C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]
Canonical SMILES C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.[Ca]

Chemical Properties and Structure

Calcium levofolinate possesses distinct chemical characteristics that contribute to its clinical utility. The compound is typically white to light yellow in color and is available as a powder that requires reconstitution for injection or further dilution before administration .

Table 1: Chemical Properties of Calcium Levofolinate

PropertyDescription
Chemical NameCalcium levofolinate
CAS Number80433-71-2
Molecular FormulaC20H25CaN7O7
Molecular Weight515.54 g/mol
SynonymsLevofolinate; Levoleucovorin calcium; Calcium Levofolinate Pentahydrate; Isovorin; Elvorine; CL 307782; Calcium leovate; L-leucovorin calcium
Physical AppearanceWhite to light yellow powder

Data sourced from Chemical Book and PubChem

Structurally, calcium levofolinate is derived from the calcium salt of the L-isomer of 5-formyltetrahydrofolate. The precise configuration of this molecule is critical to its biological activity, as it enables direct participation in folate-dependent biochemical pathways without requiring prior enzymatic activation .

Medical Applications

Cancer Treatment

Calcium levofolinate has established itself as a valuable component in various oncological protocols. Its applications in cancer therapy are diverse and include:

Rescue Therapy: Calcium levofolinate is indicated for use as rescue therapy following high-dose methotrexate in the treatment of osteosarcoma . In this context, it is typically administered at a dose of 15 mg (approximately 10 mg/m²) every 6 hours for 10 doses, either parenterally or orally .

Combination Therapy: Calcium levofolinate significantly enhances the efficacy of 5-fluorouracil (5-FU) in the treatment of advanced colorectal cancer by stabilizing the binding of 5-FU to thymidylate synthase enzyme . This biochemical modulation extends patient survival and alleviates symptoms .

Chemotherapy Regimens: Calcium levofolinate is a crucial component of standard chemotherapy protocols including FOLFIRI (with 5-FU and irinotecan) and FOLFOX (with 5-FU and oxaliplatin) for gastrointestinal malignancies .

Other Therapeutic Uses

Beyond oncology, calcium levofolinate has demonstrated utility in addressing folate deficiency disorders:

Treatment of Megaloblastic Anemia: Calcium levofolinate can be employed in the management of giant cell anemia caused by folic acid deficiency .

Reduction of Homocysteine Levels: Clinical studies have shown that calcium levofolinate supplementation effectively reduces homocysteine levels in healthy individuals, potentially offering cardiovascular benefits .

Management of Folic Acid Antagonism: Calcium levofolinate is indicated for treating symptoms related to folic acid antagonism beyond those associated with methotrexate therapy .

Clinical Studies and Research Findings

Comparison with Sodium Levofolinate

Multiple clinical investigations have compared calcium levofolinate (Ca-Lev) with sodium levofolinate (Na-Lev), yielding important insights into their relative efficacy, safety, and practical considerations.

A prospective observational study involving 60 patients with gastrointestinal cancers treated with the FOLFIRI regimen compared the safety profiles and organizational impact of Na-Lev versus Ca-Lev . The findings demonstrated comparable toxicity profiles between the two formulations:

Table 2: Adverse Events Comparison Between Na-Lev and Ca-Lev

Adverse EventsNa-Lev (n=30)Ca-Lev (n=30)
Grade 1-218 (60.0%)19 (63.4%)
Grade 3-412 (40.0%)11 (36.6%)

Data from prospective observational study

Notably, the study revealed significant operational advantages with Na-Lev, enabling approximately 13 minutes of time savings during drug preparation and 2 hours during treatment administration per patient per cycle . These efficiencies were attributed to the possibility of administering Na-Lev and 5-FU in a single 48-hour pump, whereas Ca-Lev required a separate 2-hour infusion followed by 5-FU .

A three-period bioequivalence study in healthy Chinese subjects further confirmed that Na-Lev was bioequivalent to Ca-Lev, with both preparations well tolerated by participants .

Recent research examining real-world effectiveness has suggested potential therapeutic advantages for Na-Lev over Ca-Lev in metastatic colorectal cancer treatment. One study reported significantly longer progression-free survival with Na-Lev compared to Ca-Lev (20.3 versus 12.8 months, p=0.001) . In multivariate analysis, Na-Lev treatment was associated with approximately half the risk of disease progression compared to Ca-Lev (HR 0.5) .

Comparison with Folic Acid

An 8-week randomized, open-label clinical trial compared the effects of calcium levofolinate (4 mg daily) with folic acid (400 mcg daily) in 40 healthy women aged 18-40 years . While both supplements increased serum folate levels without significant differences between groups (p=0.8), calcium levofolinate demonstrated superior efficacy in reducing homocysteine levels (31.6% reduction, p<0.001) compared to folic acid (26.3% reduction, p<0.001), with the difference between groups being statistically significant (p<0.001) .

This finding highlights the potential advantage of providing an active folate form rather than a synthetic compound that requires enzymatic activation, particularly in clinical scenarios where rapid reduction of homocysteine levels is desirable .

Type of ToxicityGrade 1-2 (%)Grade 3-4 (%)
Hematological toxicity73.323.3
Gastrointestinal toxicity56.713.3
Neurological toxicity3.30.0
Cutaneous toxicity3.30.0
Electrolyte alteration40.03.3
Other33.30.0

Data adapted from clinical study of calcium levofolinate in FOLFIRI regimen

Clinicians should be particularly aware of potential hypersensitivity reactions when calcium levofolinate is administered concomitantly with oxaliplatin, despite its comparatively lower risk of triggering hypersensitivity reactions . The similar manifestations of hypersensitivity reactions to different chemotherapeutic agents underscores the importance of specialized allergist involvement in promptly identifying causative agents to prevent patient harm and avoid unnecessary treatment delays .

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